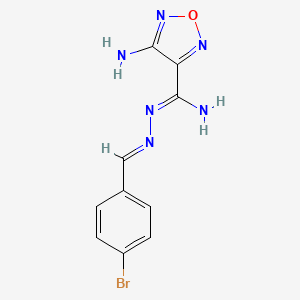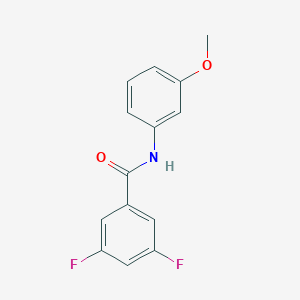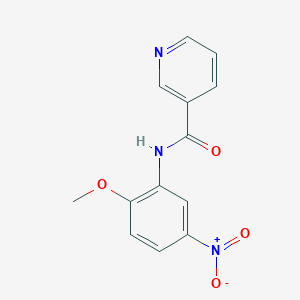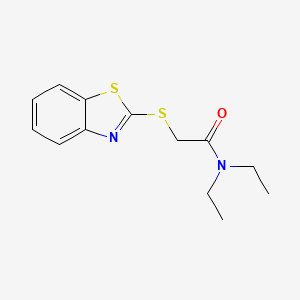![molecular formula C25H21NO3S B5698517 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid, also known as DNNSO, is a chemical compound that has been widely used in scientific research. It is a sulfinic acid derivative of naphthalene, which has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid involves the inhibition of various enzymes, such as xanthine oxidase and cyclooxygenase (COX). 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to inhibit the activity of xanthine oxidase, which results in the reduction of ROS production. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has also been found to inhibit the activity of COX, which results in the reduction of prostaglandin production. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to have a dual mechanism of action, which involves the inhibition of both ROS and prostaglandin production.
Biochemical and Physiological Effects:
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to have various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to reduce the production of ROS and prostaglandins, which are involved in oxidative stress and inflammation. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has also been found to inhibit the growth of cancer cells, which makes it a potential anti-cancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid in lab experiments is its wide range of biochemical and physiological effects. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid can be used in the study of oxidative stress, inflammation, and cancer. Another advantage is its relatively low toxicity, which makes it a potential drug candidate. However, one of the limitations of using 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid in lab experiments is its low solubility in water, which makes it difficult to administer. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid also has a short half-life, which makes it difficult to maintain a consistent concentration in vivo.
Direcciones Futuras
There are several future directions for the study of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid. One direction is the development of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid analogs that have improved solubility and pharmacokinetic properties. Another direction is the study of the synergistic effects of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid with other drugs. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to have synergistic effects with various drugs, such as cisplatin and doxorubicin, which are commonly used in cancer chemotherapy. Another direction is the study of the molecular targets of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to inhibit the activity of various enzymes, but its molecular targets are not fully understood. The identification of its molecular targets could lead to the development of more potent and specific drugs.
Conclusion:
In conclusion, 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has also been found to inhibit the activity of various enzymes, such as xanthine oxidase and COX. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has advantages and limitations for lab experiments, and there are several future directions for its study. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has the potential to be developed into a drug candidate for the treatment of oxidative stress, inflammation, and cancer.
Métodos De Síntesis
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid can be synthesized through a multistep reaction process. The synthesis starts with the reaction of 2-naphthol with chloroacetyl chloride, which results in the formation of 2-(chloroacetyl)naphthalene. The next step involves the reaction of 2-(chloroacetyl)naphthalene with diphenylmethanamine, which results in the formation of 2-{[(diphenylmethyl)amino]methyl}naphthalene. The final step involves the reaction of 2-{[(diphenylmethyl)amino]methyl}naphthalene with sodium sulfite, which results in the formation of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid.
Aplicaciones Científicas De Investigación
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has also been found to inhibit the activity of various enzymes, such as xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been used in the study of oxidative stress, inflammation, and cancer.
Propiedades
IUPAC Name |
5-[2-(benzhydrylamino)-2-oxoethyl]naphthalene-1-sulfinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c27-24(17-20-13-7-15-22-21(20)14-8-16-23(22)30(28)29)26-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,25H,17H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKUHQGDWWMCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=C4C=CC=C(C4=CC=C3)S(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)


![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

